N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide
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Overview
Description
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide typically involves the reaction of 2,6-dimethylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
918107-03-6 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3 |
InChI Key |
PFEDUUBTWPUCBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O |
Origin of Product |
United States |
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